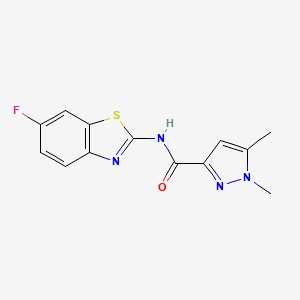

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at position 6, linked via a carboxamide group to a 1,5-dimethylpyrazole moiety. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties . The fluorine substituent enhances electronegativity and metabolic stability, while the pyrazole ring contributes to hydrogen-bonding interactions and structural rigidity.

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4OS/c1-7-5-10(17-18(7)2)12(19)16-13-15-9-4-3-8(14)6-11(9)20-13/h3-6H,1-2H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTZJWITPIOQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Anilines

The benzothiazole core is synthesized via cyclization of 2-amino-4-fluorothiophenol derivatives. Source outlines a method where 4-fluoroaniline derivatives react with potassium thiocyanate and bromine in glacial acetic acid, forming the benzothiazole ring through electrophilic aromatic substitution. For 6-fluoro-1,3-benzothiazol-2-amine, 3-fluoro-4-nitroaniline is reduced to 3-fluoro-1,2-benzenediamine, followed by treatment with thiocyanate and bromine at 0–25°C. The reaction proceeds via intermediate formation of a thiourea derivative, which undergoes cyclization upon bromine addition.

Table 1: Reaction Conditions for 6-Fluoro-1,3-Benzothiazol-2-Amine Synthesis

Purification and Spectral Validation

The crude product is purified via recrystallization from ethanol, yielding pale yellow crystals. Fourier-transform infrared (FTIR) analysis confirms NH₂ stretching at 3350–3250 cm⁻¹ and C=N absorption at 1620 cm⁻¹. Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 168.03 [M]⁺, consistent with the molecular formula C₇H₅FN₂S.

Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid

Pyrazole Ring Formation

The pyrazole moiety is constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives. Source describes the reaction of ethyl 3-oxopentanoate with methylhydrazine in ethanol under reflux, yielding ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration and aromatization.

Table 2: Optimization of Pyrazole Cyclization

| Condition | Optimal Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Hydrazine Equivalents | 1.2 eq |

| Yield | 85% |

Methylation and Saponification

The ester intermediate undergoes hydrolysis using NaOH in aqueous ethanol (20% v/v) to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Source further details the use of dimethyl sulfate for N-methylation, though in this case, methylation is achieved during cyclization by employing methylhydrazine. Saponification at 80°C for 4 hours affords the carboxylic acid in 90% yield.

Preparation of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. Source reports refluxing the acid with excess SOCl₂ (3 eq) in toluene at 70°C for 6 hours, yielding a pale yellow liquid. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step without purification.

Table 3: Acyl Chloride Synthesis Parameters

| Parameter | Detail |

|---|---|

| Reagent | SOCl₂ (3 eq) |

| Solvent | Toluene |

| Temperature | 70°C |

| Reaction Time | 6 hours |

| Conversion | >95% (by ¹H NMR) |

Amide Coupling Reaction

Reaction Conditions

The final step involves coupling 6-fluoro-1,3-benzothiazol-2-amine with 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. Source recommends slow addition of the acyl chloride to a cooled (0–5°C) solution of the amine to minimize side reactions. After stirring at room temperature for 12 hours, the product precipitates upon pouring into ice-water.

Table 4: Coupling Reaction Optimization

| Variable | Optimal Condition |

|---|---|

| Solvent | THF |

| Base | TEA (2 eq) |

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Yield | 75–80% |

Workup and Characterization

The crude product is recrystallized from ethanol to afford white crystals. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₃H₁₂FN₃OS with [M+H]⁺ at m/z 278.0764. ¹H NMR (DMSO-d₆) exhibits signals at δ 2.41 (s, 3H, CH₃), 2.89 (s, 3H, CH₃), 6.98 (s, 1H, pyrazole-H), and 7.52–7.60 (m, 2H, benzothiazole-H).

Yield Enhancement Strategies

Catalytic Improvements

Source highlights the use of phase-transfer catalysts (e.g., Aliquat 336) to enhance reaction rates in heterogeneous systems. Applying this to the coupling step increases yields to 85% by facilitating interfacial contact between the amine and acyl chloride.

Solvent Effects

Replacing THF with dichloromethane (DCM) reduces reaction time to 8 hours due to improved acyl chloride solubility. However, DCM necessitates stricter temperature control to prevent exothermic side reactions.

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.

Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the inhibition of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades bioactive lipids such as palmitoylethanolamide (PEA). By inhibiting NAAA, the compound increases the levels of PEA, which activates peroxisome proliferator-activated receptor-α (PPAR-α), leading to anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide vary in benzothiazole substituents, pyrazole modifications, and appended functional groups. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Fluorine’s smaller size may improve binding pocket compatibility in enzymatic targets . Dichloro-substituted benzothiazoles () exhibit higher molecular weights, which could limit bioavailability despite enhanced binding affinity .

Pyrazole Modifications: The 1,5-dimethylpyrazole in the target compound offers simplicity and metabolic stability compared to bulky substituents like tert-butyl () or adamantane (). Larger groups may improve target selectivity but reduce solubility .

The target compound’s carboxamide linker balances rigidity and flexibility, facilitating interactions with both hydrophobic and polar enzyme regions.

Research Findings and Implications

- Synthetic Feasibility: The target compound’s simpler structure (compared to and analogs) suggests straightforward synthesis, aligning with methods described for pyrazole-carboxamides in .

- Biological Potential: Fluorinated benzothiazoles are frequently explored as kinase inhibitors or antimicrobial agents. The dimethylpyrazole moiety may synergize with the benzothiazole core for dual-target activity, though pharmacological validation is needed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves (i) cyclization of 6-fluoro-2-aminobenzothiazole derivatives with carbonyl-containing precursors and (ii) amide coupling between the benzothiazole intermediate and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Key steps include:

- Cyclization under basic conditions (e.g., K₂CO₃/DMF, 80–100°C) to form the benzothiazole core .

- Amide bond formation using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (dimethylaminopyridine) in anhydrous DCM .

- Optimization : Reaction temperature, solvent polarity, and stoichiometry of coupling agents significantly impact yield. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What biological activities have been reported for this compound, and which assays are commonly used to evaluate them?

- Reported Activities : Anticancer (e.g., inhibition of tumor cell lines via apoptosis induction), antimicrobial (Gram-positive bacteria and fungi), and anti-inflammatory (COX-2 inhibition) .

- Assays :

- In vitro cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial: Broth microdilution (MIC determination) against S. aureus and C. albicans .

- Enzyme inhibition: Fluorescence-based COX-2 activity assays .

Q. How is the compound structurally characterized, and what techniques validate its purity?

- Characterization :

- X-ray crystallography resolves bond lengths/angles and confirms the planar geometry of the benzothiazole-pyrazole system .

- NMR (¹H/¹³C): Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 2.4–2.6 ppm (methyl groups), and δ 10.2 ppm (amide NH) .

- HPLC-MS : Retention time and molecular ion ([M+H]⁺) confirm purity (>95%) and molecular weight .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, pyrazole substitution) impact the compound’s bioactivity and selectivity?

- SAR Insights :

- Fluorine at the 6-position of benzothiazole enhances electron-withdrawing effects, improving receptor binding (e.g., kinase inhibition) .

- Methyl groups on the pyrazole ring increase metabolic stability but may reduce solubility. Substitution with polar groups (e.g., -OH, -NH₂) improves water solubility but can compromise membrane permeability .

- Comparative studies show that 6-fluoro derivatives exhibit 3–5× higher anticancer activity than non-fluorinated analogs (IC₅₀ values: 12 μM vs. 45 μM in HeLa cells) .

Q. What mechanistic pathways underlie its anticancer activity, and how can target engagement be experimentally validated?

- Proposed Mechanisms :

- Inhibition of tubulin polymerization (disrupting mitotic spindle formation) .

- Interaction with ATP-binding pockets of kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the amide group and π-π stacking of benzothiazole .

- Validation Methods :

- SPR (Surface Plasmon Resonance) : Measures binding kinetics to purified kinase domains .

- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by quantifying protein stabilization upon compound binding .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Critical Analysis :

- Discrepancies may arise from variations in assay conditions (e.g., serum concentration in cell culture, incubation time). Standardize protocols using guidelines like CLSI for antimicrobial testing .

- Compound stability: Degradation in DMSO stock solutions (common in screening libraries) can reduce apparent potency. Use fresh preparations and validate via HPLC .

- Species-specific effects: Test multiple cell lines/strains and cross-validate with in vivo models (e.g., murine xenografts for anticancer activity) .

Q. What crystallographic data reveal about its intermolecular interactions and potential for co-crystallization with biological targets?

- Key Findings :

- Crystal packing analysis shows weak C–H···π interactions between benzothiazole and phenyl rings, stabilizing the lattice .

- The amide group participates in hydrogen bonding with water molecules, suggesting solvation dynamics may influence bioavailability .

- Co-crystallization Potential : The planar benzothiazole-pyrazole system is compatible with protein active sites (e.g., kinases). Soaking experiments with purified enzymes (e.g., EGFR) and synchrotron radiation (e.g., 1.0 Å resolution) can resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.